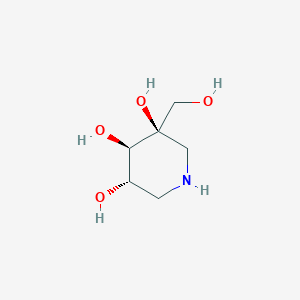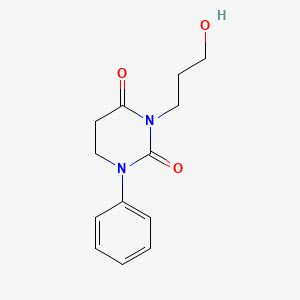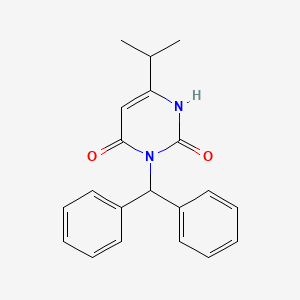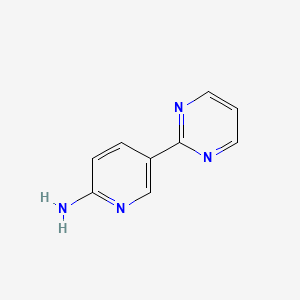![molecular formula C7H17O3PTe B12541055 Diethyl [2-(methyltellanyl)ethyl]phosphonate CAS No. 667877-98-7](/img/structure/B12541055.png)
Diethyl [2-(methyltellanyl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(methyltellanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a tellurium-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(methyltellanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a tellurium-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields and retention of configuration at the phosphorus center .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and scalability. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature has also been reported for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(methyltellanyl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tellurium moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Diethyl [2-(methyltellanyl)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Industry: The compound is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which diethyl [2-(methyltellanyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate moiety can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound that lacks the tellurium moiety and is commonly used in organic synthesis.
Diethyl ethylphosphonate: Another similar compound with different substituents on the phosphonate group.
Diethyl benzylphosphonate: A compound with a benzyl group attached to the phosphonate moiety, used in antimicrobial research.
Uniqueness
Diethyl [2-(methyltellanyl)ethyl]phosphonate is unique due to the presence of the tellurium atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where tellurium’s properties are advantageous, such as in the development of materials with unique electronic characteristics .
Properties
CAS No. |
667877-98-7 |
|---|---|
Molecular Formula |
C7H17O3PTe |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methyltellanylethane |
InChI |
InChI=1S/C7H17O3PTe/c1-4-9-11(8,10-5-2)6-7-12-3/h4-7H2,1-3H3 |
InChI Key |
ZBQPBXORWBSKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC[Te]C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




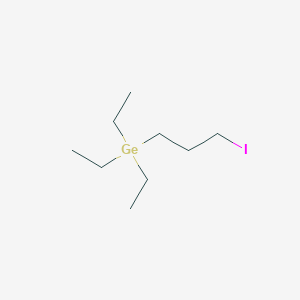
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)

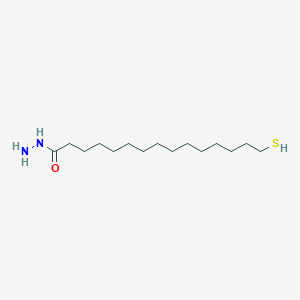
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
